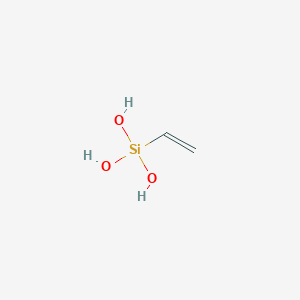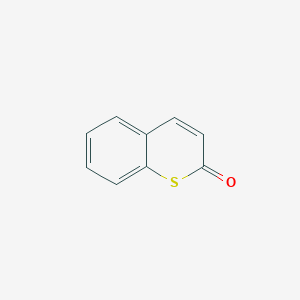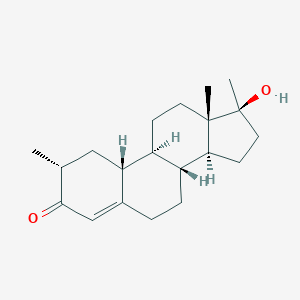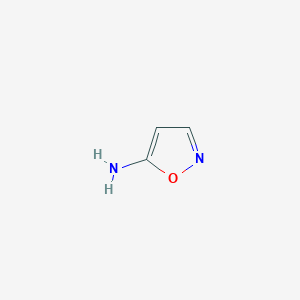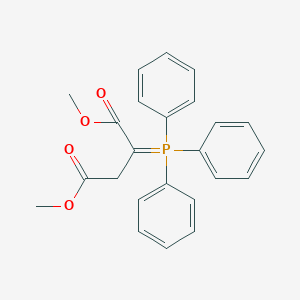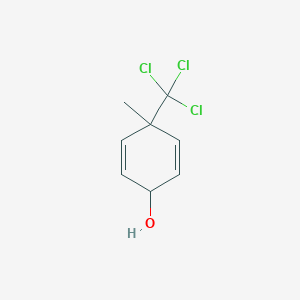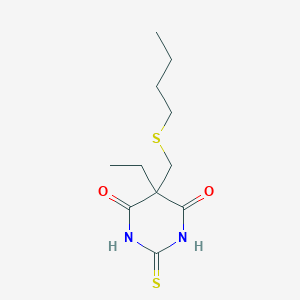
Thionarcon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thionarcon is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a thionated derivative of 1,4-naphthoquinone, which is known for its potent biological activities. Thionarcon has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial effects.
Mecanismo De Acción
The mechanism of action of Thionarcon is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cellular metabolism. Thionarcon has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the replication of viruses, such as herpes simplex virus and human immunodeficiency virus, by interfering with viral DNA synthesis.
Biochemical and Physiological Effects
Thionarcon has been found to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Thionarcon has also been found to inhibit the activity of key enzymes involved in cellular metabolism, such as lactate dehydrogenase and succinate dehydrogenase. In addition, Thionarcon has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thionarcon has several advantages for use in lab experiments. It is a potent and selective compound that can be used to probe specific biological pathways. Thionarcon is also relatively stable and easy to handle, making it a convenient tool for researchers. However, there are also some limitations to using Thionarcon in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on Thionarcon. One area of interest is the development of Thionarcon-based probes for studying mitochondrial function and oxidative stress in cells. Another area of interest is the development of Thionarcon-based drugs for the treatment of cancer and viral infections. Finally, there is also potential for using Thionarcon in combination with other compounds to enhance its biological activity and reduce toxicity.
Métodos De Síntesis
Thionarcon is synthesized by reacting 1,4-naphthoquinone with Lawesson's reagent, which is a mixture of phosphorus pentasulfide and a thiol. The reaction takes place in the presence of a solvent, such as toluene or chloroform, and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Thionarcon has been extensively used in scientific research due to its unique properties. It has been found to exhibit potent biological activities, such as antitumor, antiviral, and antibacterial effects. Thionarcon has also been used as a probe for studying the redox properties of biological systems, such as the electron transport chain in mitochondria.
Propiedades
Número CAS |
115-59-3 |
|---|---|
Nombre del producto |
Thionarcon |
Fórmula molecular |
C11H18N2O2S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
5-(butylsulfanylmethyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S2/c1-3-5-6-17-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
Clave InChI |
IZXGUXKTLNWAEY-UHFFFAOYSA-N |
SMILES isomérico |
CCCCSCC1(C(=O)NC(=NC1=O)S)CC |
SMILES |
CCCCSCC1(C(=O)NC(=S)NC1=O)CC |
SMILES canónico |
CCCCSCC1(C(=O)NC(=S)NC1=O)CC |
Otros números CAS |
115-59-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



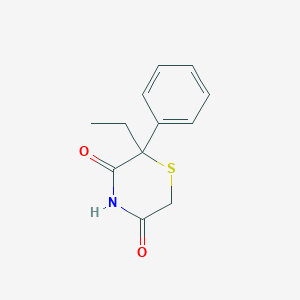
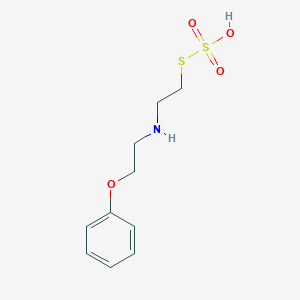
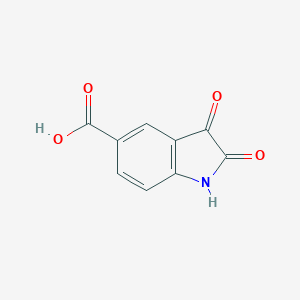
![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)
